2,4,6-Trimethylpyrylium tetrafluoroborate
Overview
Description
2,4,6-Trimethylpyrylium tetrafluoroborate is an organic compound with the molecular formula C8H11BF4O. It is a pyrylium salt, characterized by the presence of a positively charged pyrylium ring and a tetrafluoroborate anion. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Mechanism of Action
Target of Action
It’s known to interact with a variety of nucleophiles .
Mode of Action
2,4,6-Trimethylpyrylium Tetrafluoroborate is known to react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization .
Biochemical Pathways
Its ability to form new bonds with various nucleophiles suggests that it could potentially influence a wide range of biochemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it interacts with and the new bonds formed as a result . The exact outcomes would likely vary based on the context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate typically involves the reaction of 2,4,6-trimethylpyridine with tetrafluoroboric acid. The reaction is carried out in an organic solvent such as acetic anhydride, under controlled temperature conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrylium salts.
Scientific Research Applications
2,4,6-Trimethylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Comparison: Compared to these similar compounds, 2,4,6-trimethylpyrylium tetrafluoroborate is unique due to its specific substitution pattern on the pyrylium ring. This substitution pattern influences its chemical reactivity and physical properties, making it suitable for specific applications where other pyrylium salts may not be as effective.
Properties
IUPAC Name |
2,4,6-trimethylpyrylium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPRIFMELCENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883566 | |
Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773-01-3 | |
Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What are the key structural characteristics of 2,4,6-Trimethylpyrylium tetrafluoroborate?
A1: this compound is a salt composed of a 2,4,6-Trimethylpyrylium cation (C8H11O+) and a tetrafluoroborate anion (BF4-). Its molecular formula is C8H11BF4O, and its molecular weight is 210.00 g/mol []. The compound typically presents as a white solid and exhibits a melting point of 244°C (with decomposition) [].
Q2: How does this compound function as a synthon in organic chemistry?
A2: this compound acts as a versatile synthon, readily reacting with various nucleophiles due to the electrophilic nature of the pyrylium ring []. This reactivity makes it valuable for constructing complex molecules, particularly in heterocyclic chemistry.
Q3: Can you elaborate on the use of this compound in synthesizing radiolabeled compounds?
A3: Research highlights the successful utilization of this compound in the production of no-carrier-added nitro-[1-11C]benzenes []. This method involves the condensation of nitro[11C]methane with appropriate pyrylium salts like this compound in the presence of a base. This approach proves particularly effective in synthesizing 2-Nitro-[2-11C]mesitylene, achieving radiochemical yields of approximately 29% within 20 minutes [].
Q4: How is this compound utilized in material science?
A4: this compound serves as a key building block for creating vinylene-linked covalent organic frameworks (COFs) []. These COFs, featuring thiopyrylium-based structures, are synthesized via acid-catalyzed Aldol condensation reactions involving this compound and other common reagents. The resulting COFs demonstrate remarkable properties, including uniform nanofibrous morphologies, excellent crystallinity, distinct ionic structures, well-defined nanochannels, and high specific surface areas [].
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Various analytical techniques are crucial in studying this compound. In a study examining noncovalent interactions, researchers employed Hirshfeld surface analysis, 3D deformation density analysis, and Molecular Electrostatic Potential (MESP) calculations to gain insights into the compound's behavior []. Additionally, topological analysis of electron density distribution using AIMAll and TOPOND software provided a deeper understanding of the bonding characteristics associated with various noncovalent interactions involving this compound [].
Q6: Are there concerns regarding the safety and handling of this compound?
A6: While this compound itself is generally considered stable for storage, precautions are necessary, particularly concerning its perchlorate salt (2,4,6-Trimethylpyrylium perchlorate). This salt poses an explosion risk when dry and should be handled with extreme care, avoiding any heating, crushing, rubbing, or forcing through narrow openings [].
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